molecular formula C18H16O2S B12063395 2,5-Di(3-hydroxymethylphenyl)thiophene

2,5-Di(3-hydroxymethylphenyl)thiophene

Cat. No.: B12063395
M. Wt: 296.4 g/mol
InChI Key: SZRCFLQGPGAIAS-UHFFFAOYSA-N
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Description

2,5-Di(3-hydroxymethylphenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound this compound is characterized by the presence of two 3-hydroxymethylphenyl groups attached to the 2 and 5 positions of the thiophene ring. This compound has a molecular formula of C18H16O2S and a molecular weight of 296.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di(3-hydroxymethylphenyl)thiophene can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with substituted benzaldehydes. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions in an appropriate solvent like ethanol or toluene. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Di(3-hydroxymethylphenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Di(3-hydroxymethylphenyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Di(3-hydroxymethylphenyl)thiophene involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The thiophene ring’s aromatic nature allows it to engage in π-π stacking interactions, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Di(3-methylphenyl)thiophene
  • 2,5-Di(3-ethylphenyl)thiophene
  • 2,5-Di(3-methoxyphenyl)thiophene

Uniqueness

2,5-Di(3-hydroxymethylphenyl)thiophene is unique due to the presence of hydroxymethyl groups, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds with methyl, ethyl, or methoxy substituents, the hydroxymethyl groups offer additional sites for functionalization and interaction with biological targets .

Properties

Molecular Formula

C18H16O2S

Molecular Weight

296.4 g/mol

IUPAC Name

[3-[5-[3-(hydroxymethyl)phenyl]thiophen-2-yl]phenyl]methanol

InChI

InChI=1S/C18H16O2S/c19-11-13-3-1-5-15(9-13)17-7-8-18(21-17)16-6-2-4-14(10-16)12-20/h1-10,19-20H,11-12H2

InChI Key

SZRCFLQGPGAIAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(S2)C3=CC=CC(=C3)CO)CO

Origin of Product

United States

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